molecular formula C9H9N B1437001 1-(Trideuteriomethyl)indole CAS No. 1638281-54-5

1-(Trideuteriomethyl)indole

Cat. No.: B1437001
CAS No.: 1638281-54-5
M. Wt: 134.19 g/mol
InChI Key: BLRHMMGNCXNXJL-FIBGUPNXSA-N
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Description

1-(Trideuteriomethyl)indole is a derivative of indole, a significant heterocyclic compound found in many natural products and drugs. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry . The compound this compound is characterized by the presence of a deuterium-labeled methyl group at the nitrogen position of the indole ring, making it useful in various scientific research applications.

Chemical Reactions Analysis

1-(Trideuteriomethyl)indole undergoes various chemical reactions, including:

Scientific Research Applications

Medicinal Chemistry

Pharmaceutical Applications
Indole derivatives, including 1-(trideuteriomethyl)indole, are significant in drug discovery due to their ability to interact with various biological targets. The indole structure is a core component in many pharmaceuticals, particularly those targeting the serotonin system. For instance, selective serotonin reuptake inhibitors (SSRIs), which are used to treat depression and anxiety, derive from indole . The modification of the indole structure can lead to the development of novel compounds with enhanced efficacy against diseases.

Anticancer Activity
Recent studies have highlighted the anticancer potential of indole derivatives. For example, compounds derived from indole have shown significant cytotoxicity against various cancer cell lines, including MCF-7 (breast cancer), A549 (lung cancer), and SKOV3 (ovarian cancer) . The mechanism often involves the inhibition of tubulin polymerization—a critical process in cancer cell division. In vivo studies have demonstrated that certain indole derivatives can inhibit tumor growth effectively without notable toxicity . The specific role of this compound in these mechanisms remains an area for further investigation.

Biological Studies

Interaction with Viruses
Indoles have been studied for their antiviral properties, particularly in relation to SARS-CoV-2. Research indicates that indole derivatives can bind to viral proteins, potentially inhibiting viral replication . This suggests that this compound could be explored for its effectiveness against viral infections.

Marine Natural Products
Indole derivatives are also prominent in marine biology, where they exhibit a range of biological activities such as anti-inflammatory and anticancer effects. Marine indole alkaloids have been isolated from various marine organisms and demonstrate diverse pharmacological properties . The exploration of this compound within this context could reveal new therapeutic avenues.

Agricultural Applications

Plant Growth Regulation
Indole-3-acetic acid (IAA), a natural indole derivative, is widely recognized as a plant growth regulator. It plays a crucial role in root development and overall plant growth . Research into synthetic analogs like this compound may lead to the development of new agricultural products that enhance crop yield and resistance to environmental stressors.

Sustainable Practices
The potential use of indole derivatives in promoting sustainable agriculture is gaining attention. By improving nutrient uptake and plant resilience, compounds like this compound could contribute to eco-friendly farming practices that reduce reliance on chemical fertilizers and pesticides .

Case Studies and Research Findings

Study Focus Area Findings
Study on Indole Derivatives Anticancer ActivityIndole derivatives demonstrated significant cytotoxicity against various cancer cell lines with low toxicity to normal cells.
Interaction with SARS-CoV-2 Antiviral PropertiesIndoles showed potential binding interactions with viral proteins, indicating possible antiviral applications.
Marine Indoles Biological ActivitiesMarine-derived indoles exhibited anti-inflammatory and anticancer properties; potential for drug discovery.

Properties

CAS No.

1638281-54-5

Molecular Formula

C9H9N

Molecular Weight

134.19 g/mol

IUPAC Name

1-(trideuteriomethyl)indole

InChI

InChI=1S/C9H9N/c1-10-7-6-8-4-2-3-5-9(8)10/h2-7H,1H3/i1D3

InChI Key

BLRHMMGNCXNXJL-FIBGUPNXSA-N

SMILES

CN1C=CC2=CC=CC=C21

Isomeric SMILES

[2H]C([2H])([2H])N1C=CC2=CC=CC=C21

Canonical SMILES

CN1C=CC2=CC=CC=C21

Origin of Product

United States

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